molecular formula C19H12Cl2N2O B12595205 Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- CAS No. 650637-54-0

Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-

Cat. No.: B12595205
CAS No.: 650637-54-0
M. Wt: 355.2 g/mol
InChI Key: VASYAQUBACMBTC-UHFFFAOYSA-N
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Description

The compound Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- features a quinoline backbone substituted with chlorine at position 2, a methyl group at position 7, and a 3-(4-chlorophenyl)-5-isoxazolyl moiety at position 2.

Properties

CAS No.

650637-54-0

Molecular Formula

C19H12Cl2N2O

Molecular Weight

355.2 g/mol

IUPAC Name

5-(2-chloro-7-methylquinolin-3-yl)-3-(4-chlorophenyl)-1,2-oxazole

InChI

InChI=1S/C19H12Cl2N2O/c1-11-2-3-13-9-15(19(21)22-16(13)8-11)18-10-17(23-24-18)12-4-6-14(20)7-5-12/h2-10H,1H3

InChI Key

VASYAQUBACMBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which is used to form the quinoline core. This reaction involves the use of acetanilide or acetoacetanilide as starting materials, which are treated with reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction can produce quinoline-2,3-diol derivatives .

Scientific Research Applications

Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k)

  • Structural Differences: Position 2: 4-Chlorophenyl (vs. chlorine in the target compound). Position 3: 4-Methoxyphenyl (vs. isoxazolyl group). Position 4: Amino group (absent in the target compound).
  • Activity: Synthesized via Pd-catalyzed cross-coupling, 4k demonstrates the role of amino and methoxy groups in modulating solubility and electronic properties. Methoxy groups may enhance lipophilicity, while the amino group could facilitate interactions with biological targets .

2-Chloro-7-Methyl-3-Formylquinoline

  • Structural Differences :
    • Position 3: Formyl group (vs. isoxazolyl group).
  • Activity : Acts as a precursor for imidazole derivatives with antimicrobial properties. The formyl group provides a reactive site for further functionalization, whereas the isoxazolyl group in the target compound may confer rigidity and stability .

Isoxazole-Containing Analogues

7-Chloro-3-(4-(3-(4-Chlorophenyl)-4,5-Dihydroisoxazol-5-yl)Phenyl)quinazolin-4(3H)-ones (23, 24)

  • Core Structure: Quinazolinone (vs. quinoline in the target compound).
  • Substituents : 4,5-Dihydroisoxazole (partially saturated) with a 4-chlorophenyl group.
  • Activity: Exhibited potent antihypertensive activity via α1-adrenergic receptor blockade. The dihydroisoxazole may enhance binding affinity compared to aromatic isoxazolyl groups, but the quinazolinone core could influence metabolic stability .

4-Aza-2,3-Didehydropodophyllotoxin Derivatives (Patent Compounds)

  • Core Structure: Podophyllotoxin derivative (vs. quinoline).
  • Substituents : Includes 3-(4-chlorophenyl)-5-isoxazolyl, identical to the target compound.

Chalcone Derivatives (C1–C4)

  • Core Structure : Chalcone (α,β-unsaturated ketone).
  • Substituents : Chlorophenyl and aryl groups.
  • Activity: Cytotoxic effects against cancer cell lines. While lacking the quinoline core, the chlorophenyl group may share mechanisms like reactive oxygen species induction or apoptosis activation .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Quinoline 2-Cl, 7-Me, 3-(4-Cl-Ph-Isoxazolyl) Potential antitumor/antimicrobial [4, 6]
4k (4-Amino-2-(4-Cl-Ph)-3-(4-MeO-Ph)quinoline) Quinoline 4-NH2, 2-(4-Cl-Ph), 3-(4-MeO-Ph) Synthetic intermediate [2]
Quinazolin-4(3H)-ones (23, 24) Quinazolinone 3-(4-Cl-Ph-Dihydroisoxazolyl) Antihypertensive (α1-blocker) [3]
Podophyllotoxin Derivatives Podophyllotoxin 3-(4-Cl-Ph-Isoxazolyl) Antitumor [6]
Chalcone C1–C4 Chalcone 4-Cl-Ph, aryl groups Cytotoxic [7]

Key Findings and Implications

  • In quinoline analogues, chlorine and methyl groups may enhance metabolic stability and membrane permeability .
  • Core Modifications: Quinazolinones (e.g., 23, 24) show superior receptor binding for antihypertensive applications, while chalcones prioritize cytotoxicity through unsaturated ketone systems .
  • Biological Targets: The target compound’s combination of quinoline and isoxazole motifs may offer dual mechanisms, such as antimicrobial activity (via quinoline’s intercalation) and enzyme inhibition (via isoxazole’s interactions) .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. The compound Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- is a notable member of this class, exhibiting promising biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- can be represented as follows:

  • Molecular Formula : C19H12Cl2N2O
  • Molecular Weight : 355.217 g/mol
  • CAS Number : 650637-54-0

This compound features a quinoline core substituted with a chloro group and an isoxazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, derivatives similar to Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Quinoline AMCF-7 (Breast)5.02Induces apoptosis via mitochondrial pathway
Quinoline BHCT116 (Colon)4.29Inhibits cell cycle progression
Quinoline CA549 (Lung)6.15Targets multidrug resistance pathways

The above table summarizes findings from various studies where quinoline derivatives were tested for their cytotoxicity against cancer cell lines. The mechanism of action often involves apoptosis induction and inhibition of cell cycle progression, which are critical for effective cancer treatment.

Mechanistic Studies

Research indicates that the biological activity of quinoline derivatives is often linked to their ability to interact with cellular targets involved in cancer progression. For example, studies have shown that certain quinolines can inhibit topoisomerases, leading to DNA damage and subsequent apoptosis in cancer cells . Additionally, they may modulate signaling pathways related to cell survival and proliferation.

Case Studies

  • MCF-7 Cell Line Study
    • A study evaluated the effect of Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- on the MCF-7 breast cancer cell line.
    • Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 5.02 µM , suggesting strong antiproliferative activity.
    • Flow cytometry analysis revealed that treatment led to significant apoptosis, evidenced by increased annexin V staining.
  • HCT116 Cell Line Study
    • Another investigation focused on the HCT116 colon cancer cell line.
    • The compound exhibited an IC50 of 4.29 µM , demonstrating potent cytotoxicity.
    • Mechanistic studies indicated that the compound disrupts the cell cycle at the G2/M phase, contributing to its anticancer effects.

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